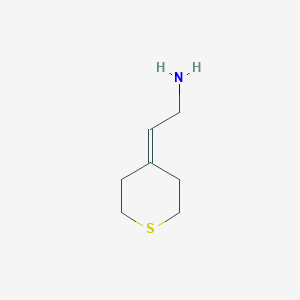

2-(Thian-4-ylidene)ethan-1-amine

Description

2-(Thian-4-ylidene)ethan-1-amine is a sulfur-containing ethylamine derivative characterized by a six-membered thiane ring with a double bond at the 4-position (thian-4-ylidene) attached to an ethan-1-amine backbone. The thiane ring introduces unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions. Synthesis routes for similar ethan-1-amine derivatives often employ reductive amination, Suzuki couplings, or nucleophilic substitutions (e.g., as seen in the preparation of 2C-T derivatives and NBOMe compounds) .

Properties

Molecular Formula |

C7H13NS |

|---|---|

Molecular Weight |

143.25 g/mol |

IUPAC Name |

2-(thian-4-ylidene)ethanamine |

InChI |

InChI=1S/C7H13NS/c8-4-1-7-2-5-9-6-3-7/h1H,2-6,8H2 |

InChI Key |

VYGJKVZBHMGYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-ylidene)ethan-1-amine typically involves the reaction of tetrahydrothiopyran with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Thian-4-ylidene)ethan-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-ylidene)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-(Thian-4-ylidene)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thian-4-ylidene)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The thian-4-ylidene group distinguishes this compound from other ethan-1-amine derivatives:

- Thiazole Derivatives: 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine () incorporates a nitrogen-sulfur heterocycle, increasing aromaticity and π-π stacking capabilities compared to the non-aromatic thiane system.

- Oxygen Analog : 2-(Oxan-4-yl)ethan-1-amine (tetrahydropyran derivative, ) replaces sulfur with oxygen, reducing electron density and polarizability.

Physicochemical Properties

*Hypothetical data inferred from analogs.

Key Research Findings and Gaps

- Structural Rigidity : The thian-4-ylidene group may restrict conformational flexibility, improving target selectivity compared to flexible thiomorpholine derivatives () .

- Data Limitations: No direct studies on 2-(Thian-4-ylidene)ethan-1-amine exist in the evidence, necessitating further experimental validation of its properties and applications.

Biological Activity

2-(Thian-4-ylidene)ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

2-(Thian-4-ylidene)ethan-1-amine features a thiazole-like structure that contributes to its biological activity. The thiazole ring is known for its diverse pharmaceutical applications, including antimicrobial and anticancer properties. The presence of the thian group enhances its interaction with biological targets, making it a subject of interest in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(Thian-4-ylidene)ethan-1-amine. For instance, derivatives with thiazole rings have shown activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.7 to 15.62 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 2a | S. aureus | 0.4 |

| 2b | E. coli | 1.6 |

| 5c | C. albicans | 3.92 |

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. Thiadiazole derivatives have demonstrated significant antioxidant activity, which suggests that 2-(Thian-4-ylidene)ethan-1-amine may possess similar capabilities. This activity is crucial in mitigating oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored through various studies, indicating that modifications in the chemical structure can enhance their efficacy against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth by targeting specific biochemical pathways involved in cell proliferation .

The biological activities of 2-(Thian-4-ylidene)ethan-1-amine are believed to result from its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. Structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives against multi-drug resistant bacteria, revealing that some compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

- Antioxidant Evaluation : Another investigation focused on the antioxidant effects of thiazole-based compounds, demonstrating significant free radical scavenging activity that could be beneficial for therapeutic applications in oxidative stress-related conditions .

- Anticancer Screening : A study assessing the anticancer properties of various thiazole derivatives found that certain compounds effectively inhibited cell growth in human cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic pathways for 2-(Thian-4-ylidene)ethan-1-amine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, a thian-4-ylidene moiety can be introduced via condensation reactions using aldehydes or ketones under acidic/basic conditions. Intermediate purification may involve column chromatography or recrystallization. Characterization relies on NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and FT-IR to verify functional groups (e.g., amine stretches at ~3300 cm⁻¹). For analogs like 2-(methyldisulfanyl)ethan-1-amine, TFA-mediated deprotection and rotary evaporation are critical steps .

Q. How can researchers validate the structural identity of 2-(Thian-4-ylidene)ethan-1-amine using spectroscopic data?

Methodological Answer: Cross-validate spectral

- ¹H NMR : Look for signals corresponding to the ethylene group (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) from the thian ring.

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) matches the theoretical molecular weight (C₇H₁₁NS).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as demonstrated for similar piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological activity of 2-(Thian-4-ylidene)ethan-1-amine?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like serotonin receptors (5-HT₂A), leveraging structural analogs such as indole-based amines . For stability under physiological conditions, perform MD simulations in explicit solvent models (e.g., TIP3P water) .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

- Data Triangulation : Combine NMR, LC-MS, and X-ray data to resolve structural ambiguities.

- Dose-Response Studies : Replicate bioactivity assays (e.g., receptor binding) with varying concentrations to rule out false positives/negatives.

- Isotopic Labeling : Use ¹⁵N-labeled amines to track metabolic stability in cell-based assays, as seen in studies of peptoid derivatives .

Q. How to design a structure-activity relationship (SAR) study for 2-(Thian-4-ylidene)ethan-1-amine derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the thian ring or ethylene bridge.

- In Vitro Assays : Test analogs for receptor affinity (e.g., radioligand binding assays) or enzyme inhibition (e.g., IC₅₀ determination).

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (hepatocyte incubation), and membrane permeability (Caco-2 assays) .

Experimental Design & Safety

Q. What safety protocols are essential when handling 2-(Thian-4-ylidene)ethan-1-amine in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA).

- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate organic solvents for incineration .

Data Interpretation & Reproducibility

Q. Why might NMR spectra of 2-(Thian-4-ylidene)ethan-1-amine show unexpected splitting patterns?

Methodological Answer: Dynamic effects (e.g., ring puckering in the thian moiety) or tautomerism can cause signal splitting. Use variable-temperature NMR to identify conformational equilibria. For analogs like 2-(piperidin-1-yl)ethan-1-amine, slow exchange between chair and twist-boat conformations has been observed .

Biological Relevance

Q. What in vitro models are suitable for studying the neuropharmacological potential of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.